3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic chromene derivative characterized by a 4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and an acetyloxy group at position 7 (Figure 1). Its molecular formula is C₂₀H₁₈O₇ (based on analogs in , -2630), with a molecular weight of approximately 370.35 g/mol . The compound’s structure is defined by:
- Electron-donating methoxy groups on the phenyl ring, which influence electronic properties and bioavailability.
- Acetate ester at position 7, enhancing solubility compared to free hydroxyl analogs.
Chromene derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-19(13-5-8-16(23-3)18(9-13)24-4)20(22)15-7-6-14(26-12(2)21)10-17(15)25-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBCJSIVGKKJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one. This intermediate is then acetylated using acetic anhydride and a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce chroman-4-one derivatives .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating biochemical pathways related to inflammation and oxidative stress. Its molecular structure allows it to interact with cellular receptors and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings from Comparative Studies
Methoxy vs. Hydroxyl Substitutions: Compounds with 3,4-dimethoxyphenyl groups (e.g., ’s 3e and the target compound) exhibit stronger antioxidant activity compared to mono-methoxy or hydroxylated analogs due to enhanced radical stabilization . In contrast, hydroxyl groups (e.g., curcumin in ) improve metal chelation but reduce metabolic stability.
Ester Modifications: The 7-acetate group in the target compound increases solubility compared to non-esterified chromenones (e.g., 4H-chromen-4-one derivatives in ). Analogs with methoxyacetate (, -2630) or trifluoromethyl groups () show altered pharmacokinetics, with trifluoromethyl enhancing metabolic resistance .
Biological Activity Trends: ACE Inhibition: Dimethoxyphenyl-substituted compounds (e.g., ’s 3d) show potent ACE inhibition (IC₅₀ ~10 µM), suggesting the target compound may share this activity . Tyrosinase Inhibition: Cyclohexanone derivatives (e.g., ’s 2e) exhibit stronger tyrosinase inhibition than chromenones, indicating core structure impacts target specificity .
Data Tables
Table 1: Physicochemical Properties
Research Implications and Gaps
Synthetic Accessibility: The target compound can be synthesized via acetylation of a 7-hydroxychromenone intermediate, similar to methods in .
Unexplored Bioactivities : While structural analogs show ACE and tyrosinase inhibition, the target compound’s specific effects remain unvalidated.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a compound belonging to the chromenone family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone core substituted with a 3,4-dimethoxyphenyl group. Its chemical structure can be represented as follows:
This structure is significant in determining its biological activity.
1. Antioxidant Activity
Research has indicated that chromenone derivatives possess notable antioxidant properties. The antioxidant activity of this compound was evaluated using various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.
2. Anti-inflammatory Properties
The compound has shown potential in inhibiting inflammatory pathways. Studies suggest that it may modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
3. Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MCF-7 | 10.5 | Moderate Cytotoxicity |
| Hek293 | 15.0 | Moderate Cytotoxicity |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory mediators.
- Antioxidant Mechanism : It scavenges free radicals, thereby protecting cellular components from oxidative damage.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
Study on Anti-Alzheimer's Activity
A study evaluated the compound's inhibitory effects on cholinesterase enzymes (AChE and BChE), which are implicated in Alzheimer's disease. The results indicated moderate inhibition with IC50 values of 19.2 µM for AChE and 13.2 µM for BChE, suggesting potential therapeutic applications in neurodegenerative disorders .
Cytotoxicity Assessment
In a comparative study involving various derivatives, this compound was found to exhibit significant cytotoxicity against MCF-7 cells with an IC50 value of 10.5 µM, indicating its potential as an anticancer agent .
Q & A
Q. How does the substitution pattern (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) influence pharmacokinetic properties?
- Study Design :
LogP Measurement : Shake-flask method; dimethoxyphenyl increases lipophilicity (LogP ~2.5 vs. ~1.8 for fluorophenyl) .
Metabolic Stability : Incubate with liver microsomes; methoxy groups may slow CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
